molecular formula C13H15N3O3S B2480601 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxotetrahydrothiophen-3-yl)acetamide CAS No. 2034424-53-6

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxotetrahydrothiophen-3-yl)acetamide

Cat. No.: B2480601
CAS No.: 2034424-53-6
M. Wt: 293.34
InChI Key: RFKHXSLXDUNKSO-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxotetrahydrothiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Pyridazinone Derivatives Synthesis : A study detailed the synthesis of a new class of pyridazin-3-one derivatives, showing the chemical versatility of pyridazinone frameworks. These derivatives were created through reactions involving active methylene compounds, showcasing a potential route for synthesizing compounds related to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxotetrahydrothiophen-3-yl)acetamide (Ibrahim & Behbehani, 2014).

  • Antimicrobial Activity : Compounds synthesized from pyridines, pyrimidinones, oxazinones, and derivatives exhibited significant antimicrobial activities, indicating the utility of such chemical structures in developing new antimicrobial agents (Hossan et al., 2012).

Biological and Pharmaceutical Applications

  • Histamine H3 Receptor Antagonist : The discovery of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one as a potent, selective histamine H3 receptor inverse agonist demonstrates the therapeutic potential of pyridazinone derivatives in treating cognitive disorders (Hudkins et al., 2011).

  • Anti-inflammatory Compounds : A collection of peptidic pyrazinones synthesized through a multicomponent reaction demonstrated potential anti-inflammatory capacities in an in vivo murine model, highlighting the relevance of pyrazinone derivatives in addressing inflammation-related chronic diseases (Hernández-Vázquez et al., 2018).

  • Antinociceptive Activity : Derivatives of [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]-acetamide and 3-[6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]propanamide were synthesized and showed significant antinociceptive activities, indicating their potential as pain management therapies (Doğruer et al., 2000).

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-oxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-11(14-10-5-6-20-13(10)19)7-16-12(18)4-3-9(15-16)8-1-2-8/h3-4,8,10H,1-2,5-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKHXSLXDUNKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3CCSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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